N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide
Overview
Description
N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties Indole is a prominent structure in many natural products and pharmaceuticals, while quinoline is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . This is followed by N-alkylation to introduce the indol-2-ylmethyl group . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the indole and quinoline moieties through amide bond formation using carboxylic acid derivatives and amines under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indole and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinoline moiety can intercalate with DNA and inhibit topoisomerase enzymes . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-2-ylmethyl)amine: Similar structure but lacks the quinoline moiety.
1-Methyl-1H-indol-4-ylamine: Contains a methyl group instead of the quinoline moiety.
5-Methoxyindole: Contains a methoxy group on the indole ring.
Uniqueness
N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide is unique due to the presence of both indole and quinoline moieties in a single molecule.
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25(26-16-19-14-18-10-4-6-12-22(18)27-19)21-15-24(17-8-2-1-3-9-17)28-23-13-7-5-11-20(21)23/h1-15,27H,16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNBQJFMRGOSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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